4-Bromo-2-isopropilfenol

Descripción general

Descripción

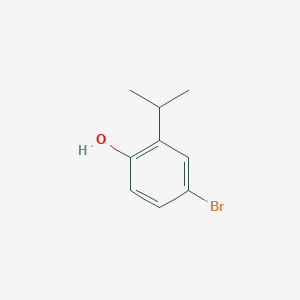

4-Bromo-2-isopropylphenol is an organic compound with the molecular formula C9H11BrO. It is a brominated derivative of phenol, characterized by the presence of a bromine atom at the fourth position and an isopropyl group at the second position on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

4-Bromo-2-isopropylphenol is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an estrogen receptor-α coactivator binding inhibitor.

Industry: It is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

Target of Action

4-Bromo-2-isopropylphenol is primarily used in the synthesis of biphenyl proteomimetics as estrogen receptor-α coactivator binding inhibitors . This suggests that the primary targets of this compound are estrogen receptor-α coactivators, which play a crucial role in the transcriptional activation of estrogen-responsive genes.

Mode of Action

It is known to participate in various chemical reactions, such as coupling reactions, due to the presence of the bromine atom, which can act as a good leaving group. Its chemical properties are also influenced by the phenolic hydroxyl group, which can undergo reactions typical of phenols, such as esterification and etherification.

Pharmacokinetics

Its physical properties, such as its solid form and storage temperature of 2-8°c, suggest that it may have specific requirements for stability and bioavailability .

Action Environment

The action of 4-Bromo-2-isopropylphenol may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, the presence of other compounds in the environment, such as those involved in coupling reactions, could potentially influence its mode of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-2-isopropylphenol can be synthesized through several methods. One common approach involves the bromination of 2-isopropylphenol using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of 4-Bromo-2-isopropylphenol often involves large-scale bromination reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then isolated and purified using techniques such as distillation or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-isopropylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the isopropyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

Substitution: Products include various substituted phenols.

Oxidation: Products include quinones and other oxidized phenolic compounds.

Reduction: Products include dehalogenated phenols and modified isopropyl derivatives.

Comparación Con Compuestos Similares

- 2-Bromo-4-isopropylphenol

- 4-Bromo-2-methylphenol

- 4-Bromo-2-tert-butylphenol

Comparison: 4-Bromo-2-isopropylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles with biological targets, making it valuable for specific research and industrial applications.

Actividad Biológica

4-Bromo-2-isopropylphenol (C9H11BrO) is an organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

4-Bromo-2-isopropylphenol features a bromine atom attached to the para position of an isopropyl-substituted phenolic ring. Its molecular weight is approximately 213.09 g/mol, and it is characterized by moderate lipophilicity, which may influence its biological interactions.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of 4-Bromo-2-isopropylphenol. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research indicates that 4-Bromo-2-isopropylphenol possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Analgesic Activity

In animal models, the compound has exhibited analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy

- A study conducted by Zhang et al. (2020) evaluated the antimicrobial activity of various phenolic compounds, including 4-Bromo-2-isopropylphenol. The results indicated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL, suggesting its potential as a natural preservative in food products.

-

Inflammation Model

- In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, the administration of 4-Bromo-2-isopropylphenol resulted in a marked reduction in serum levels of inflammatory markers. The study concluded that this compound could serve as a therapeutic agent for managing chronic inflammatory conditions.

-

Analgesic Evaluation

- A study published in the Journal of Medicinal Chemistry assessed the analgesic properties of several brominated phenols. Findings indicated that 4-Bromo-2-isopropylphenol significantly reduced pain response in a formalin-induced pain model, demonstrating its potential as an effective analgesic.

Safety and Toxicity

While promising, the safety profile of 4-Bromo-2-isopropylphenol requires careful consideration. Toxicological assessments have indicated that high doses can lead to hepatotoxicity and nephrotoxicity in animal models. Therefore, further studies are necessary to establish safe dosage levels for therapeutic use.

Propiedades

IUPAC Name |

4-bromo-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAFTMIYRJHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564102 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26307-50-6 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.